A Comprehensive Technical Guide to (R)-tert-Butyl 3-Vinylpyrrolidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to (R)-tert-Butyl 3-Vinylpyrrolidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides an in-depth analysis of (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate, a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its chemical identity, physicochemical properties, stereoselective synthesis, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Chemical Identity and Properties
(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate is a versatile heterocyclic compound featuring a pyrrolidine ring, a vinyl functional group, and a tert-butoxycarbonyl (Boc) protecting group. The (R)-stereochemistry at the C3 position is crucial for its application in the synthesis of stereospecific bioactive molecules.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl (3R)-3-ethenylpyrrolidine-1-carboxylate | AK Scientific, Inc.[1] |
| CAS Number | 1228312-14-8 | AiFChem[2] |
| Molecular Formula | C₁₁H₁₉NO₂ | AiFChem[2] |
| Molecular Weight | 197.28 g/mol | AiFChem[2] |
| Appearance | Not explicitly stated, likely a solid or oil | General chemical knowledge |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in common organic solvents | General chemical knowledge |
| SMILES | O=C(N1CCC1)OC(C)(C)C | AiFChem[2] |
| InChI | InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m0/s1 | AiFChem[2] |
The Significance of the Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active compounds.[3] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, enabling effective exploration of the pharmacophore space and enhancing interactions with biological targets.[3] The stereochemistry of the pyrrolidine ring is often a critical determinant of a drug candidate's biological activity and selectivity.[3]
Stereoselective Synthesis and Manufacturing
The synthesis of (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate is a multi-step process that requires careful control of stereochemistry. Several patented methods describe its preparation, typically starting from commercially available chiral precursors.[4][5] A common synthetic strategy involves the conversion of a hydroxyl group into a vinyl group.
A representative synthetic pathway is illustrated below:
Caption: A generalized synthetic workflow for (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate.
Experimental Protocol: A Representative Multi-Step Synthesis
The following protocol is a composite of procedures described in the patent literature and represents a viable route for the synthesis of the target compound.[4][5]
Step 1: Mesylation of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate
-
Dissolve (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate in a suitable aprotic solvent (e.g., dichloromethane or toluene) and cool the solution to 0 °C.
-
Add a tertiary amine base, such as triethylamine, to the solution.
-
Slowly add methanesulfonyl chloride to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.
Step 2: Malonic Ester Synthesis
-
In a separate flask, prepare a solution of sodium ethoxide in ethanol.
-
Add diethyl malonate to the sodium ethoxide solution and stir.
-
Add the mesylated intermediate from Step 1 to the reaction mixture.
-
Heat the reaction to reflux and monitor for completion.
-
Cool the reaction and perform an aqueous workup to isolate the crude diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate.
Step 3: Hydrolysis and Decarboxylation
-
Hydrolyze the diester from Step 2 using an aqueous base (e.g., sodium hydroxide).
-
Acidify the reaction mixture to precipitate the malonic acid derivative.
-
Isolate the solid by filtration.
-
Heat the malonic acid derivative in a high-boiling solvent to effect decarboxylation, yielding a carboxylic acid intermediate.
Step 4: Reduction and Elimination
-
Reduce the carboxylic acid to the corresponding primary alcohol, (R)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, using a suitable reducing agent (e.g., borane-tetrahydrofuran complex).
-
Convert the hydroxyl group to a good leaving group (e.g., via tosylation or by conversion to a halide).
-
Treat the resulting intermediate with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) to induce elimination and form the desired vinyl group, yielding (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Key Expected Features |
| ¹H NMR | - Signals for the vinyl protons (CH=CH₂) in the olefinic region (δ 5-6 ppm).- A multiplet for the proton at the chiral center (C3).- Signals for the pyrrolidine ring protons.- A singlet for the nine protons of the tert-butyl group of the Boc protecting group. |
| ¹³C NMR | - Signals for the two carbons of the vinyl group.- A signal for the chiral carbon (C3).- Signals for the other carbons of the pyrrolidine ring.- Signals for the carbonyl carbon and the quaternary and methyl carbons of the Boc group. |
| IR Spectroscopy | - C=C stretching vibration for the vinyl group.- C-H stretching vibrations for the vinyl and alkyl groups.- C=O stretching vibration for the carbamate of the Boc group. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound.- Fragmentation patterns characteristic of the loss of the tert-butyl group or other fragments. |
Applications in Medicinal Chemistry
(R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate serves as a crucial chiral intermediate in the synthesis of various pharmaceutical agents. The vinyl group is a versatile functional handle that can be further elaborated through a variety of chemical transformations, such as hydroboration-oxidation, epoxidation, or Heck coupling, to introduce additional functionality.
While specific drug names containing this exact fragment are not explicitly detailed in the initial search, the patent literature suggests its utility in the development of compounds targeting the central nervous system.[6] The pyrrolidine scaffold is a common feature in drugs for a wide range of therapeutic areas, including but not limited to, neurology, oncology, and infectious diseases.
Caption: The role of (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate in the drug discovery pipeline.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate.
Hazard Identification:
Based on supplier safety data sheets, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1][7][8]
Recommended Handling Procedures: [1][9]
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, or vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Wash hands thoroughly after handling.
Storage:
Store in a tightly sealed container in a cool, dry place away from incompatible materials and sources of ignition.[1]
Conclusion
(R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate is a valuable and versatile chiral building block in modern drug discovery. Its stereodefined structure and the presence of a reactive vinyl group make it an attractive starting material for the synthesis of complex and biologically active molecules. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the research and development of novel therapeutics.
References
- Google Patents. (n.d.). EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.
- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
PubChem. (n.d.). tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). IL212799A - Compounds useful as intermediates in the synthesis of tert-butyl (r)-vinylpyrrolidine-1-carboxylate and a method of making tert-butyl (r).
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Retrieved from [Link]
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- 4. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 5. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 6. IL212799A - Compounds useful as intermediates in the synthesis of tert-butyl (r)-vinylpyrrolidine-1-carboxylate and a method of making tert-butyl (r)-3-vinylpyrrolidine-1-carboxylate - Google Patents [patents.google.com]
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